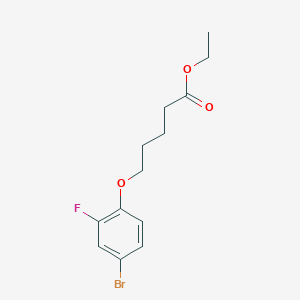

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate

Descripción

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate (CAS: 1960405-25-7) is an ester derivative characterized by a pentanoate backbone substituted with a phenoxy group bearing bromine and fluorine at the 4- and 2-positions, respectively. This compound is part of a broader class of halogenated phenoxy esters, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Propiedades

IUPAC Name |

ethyl 5-(4-bromo-2-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQODQMCQAISAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparación Con Compuestos Similares

Substituent Effects on Halogen Composition

Key Observations :

- This may enhance membrane permeability in biological systems .

- Electron-Withdrawing Effects: Fluorine’s strong electron-withdrawing nature stabilizes the phenoxy group, influencing reactivity in nucleophilic substitutions. Difluoro derivatives (e.g., 2,4-difluoro) exhibit enhanced stability in synthetic intermediates .

Actividad Biológica

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group with bromine and fluorine substituents, linked to a pentanoate chain. Its molecular formula is C₁₃H₁₄BrF O₂, with a molecular weight of approximately 303.18 g/mol. The presence of halogen atoms significantly influences its reactivity and biological properties, making it a candidate for various therapeutic applications.

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate's biological activity is hypothesized to arise from its ability to interact with specific biological targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding acid that may modulate enzyme activity. The halogen substituents enhance binding affinity, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate exhibit antimicrobial properties. Studies suggest that the bromine and fluorine substituents can enhance the compound's ability to inhibit bacterial growth by affecting membrane permeability or enzyme function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the halogen substituents may modulate inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.